2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular formula of 2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is C13H28Cl2N2. Its molecular weight is 283.28100 .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination. Multicomponent reactions are also common .Scientific Research Applications
Synthesis and Evaluation as Anticancer Agents
Piperidine derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated, demonstrating strong anticancer activity in certain compounds compared to doxorubicin, a standard reference drug. This suggests that these piperidine-based compounds may be potent anticancer agents, although further in vivo studies are required to confirm their therapeutic usefulness (Rehman et al., 2018).
Antibacterial and Antifungal Properties
Studies have also explored the antibacterial and antifungal properties of piperidine derivatives. For instance, novel Piperidinolyl-, Piperidinyl-, and Piperazinyl-Substituted Naphthoquinone compounds were synthesized, characterized, and evaluated for their antibacterial and antifungal activity (Ibiş et al., 2015). Another study synthesized and characterized compounds for their antibacterial activities, providing insights into potential applications in combating microbial infections (Al-Adiwish et al., 2012).
Neurological Research and Radiopharmaceuticals
Piperidine derivatives have been synthesized for use in neurological research and as radiopharmaceuticals. For example, a neuroleptic agent was synthesized for metabolic studies, showcasing the potential use of these compounds in understanding neurological pathways and disorders (Nakatsuka et al., 1981).
Molecular Structure and Bonding Studies
Research has been conducted on the synthesis and molecular structure of various piperidine derivatives, revealing insights into hydrogen bonding and molecular interactions. This is crucial for understanding the chemical and physical properties of these compounds and their potential applications in various fields, including materials science and pharmaceuticals (Khan et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-5-2-3-9-15(12)10-7-13-6-4-8-14-11-13;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIWNCZOULEFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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